molecular formula C10H20N2O B8797740 1,2,2,6,6-Pentamethyl-piperidin-4-one oxime CAS No. 6636-23-3

1,2,2,6,6-Pentamethyl-piperidin-4-one oxime

Cat. No. B8797740
CAS RN: 6636-23-3
M. Wt: 184.28 g/mol
InChI Key: FRVVZVCAWWGTOQ-UHFFFAOYSA-N
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Patent
US06903117B2

Procedure details

A suspension of 1,2,2,6,6-pentamethyl-4-piperidone hydroiodide (3 g, 10.1 mmol) and hydroxylamine hydrochloride (980 mg, 14 mmol) in water (6 ml) was stirred at RT for 15 minutes. Solid NaOH was added until basic pH and thickening of the suspension. Water (3 ml) was added and stirring at RT was continued overnight. The suspension was filtered and the solid washed with water (few ml) and dried. The solid was then dissolved in Et2O, the solution was dried (MgSO4) and concentrated to give after drying pure title compound (1.55 g, 8.41 mmol, yield 83.3%) as white crystals.
Name
1,2,2,6,6-pentamethyl-4-piperidone hydroiodide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
980 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
83.3%

Identifiers

REACTION_CXSMILES
I.[CH3:2][N:3]1[C:8]([CH3:10])([CH3:9])[CH2:7][C:6](=O)[CH2:5][C:4]1([CH3:13])[CH3:12].Cl.[NH2:15][OH:16].[OH-].[Na+]>O>[CH3:2][N:3]1[C:8]([CH3:10])([CH3:9])[CH2:7][C:6](=[N:15][OH:16])[CH2:5][C:4]1([CH3:13])[CH3:12] |f:0.1,2.3,4.5|

Inputs

Step One
Name
1,2,2,6,6-pentamethyl-4-piperidone hydroiodide
Quantity
3 g
Type
reactant
Smiles
I.CN1C(CC(CC1(C)C)=O)(C)C
Name
Quantity
980 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring at RT
WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the solid washed with water (few ml)
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN1C(CC(CC1(C)C)=NO)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.41 mmol
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 83.3%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.